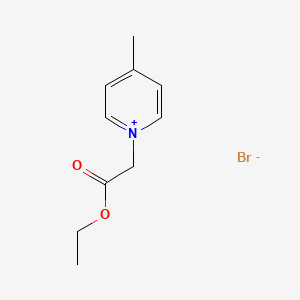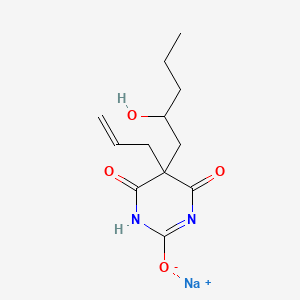
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is an organic compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H18N2O3.Na .
Métodos De Preparación
The synthesis of 5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with allyl and pentenyl groups under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Allyl-5-(2-pentenyl)barbituric acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of pharmaceuticals and other chemical products
Propiedades
Número CAS |
64082-42-4 |
|---|---|
Fórmula molecular |
C12H17N2NaO4 |
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
sodium;5-(2-hydroxypentyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O4.Na/c1-3-5-8(15)7-12(6-4-2)9(16)13-11(18)14-10(12)17;/h4,8,15H,2-3,5-7H2,1H3,(H2,13,14,16,17,18);/q;+1/p-1 |
Clave InChI |
CQZZOMJCPNCYKY-UHFFFAOYSA-M |
SMILES canónico |
CCCC(CC1(C(=O)NC(=NC1=O)[O-])CC=C)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


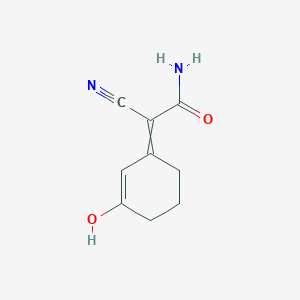
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
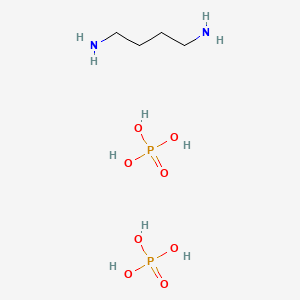
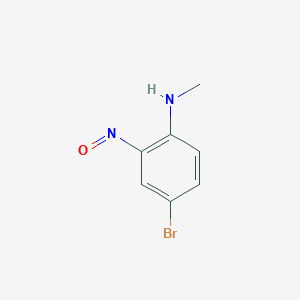
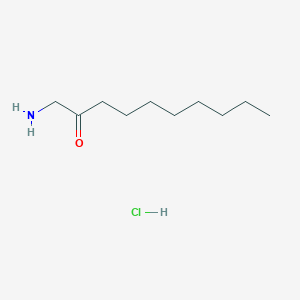
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

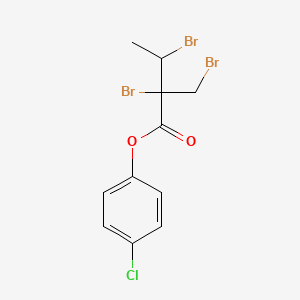
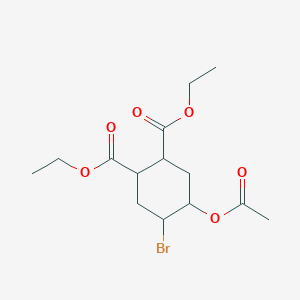
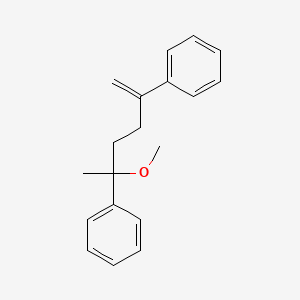

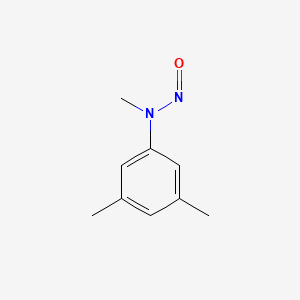
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
